7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid
Description
The compound 7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid features a fused pyrazolo-triazole heterocyclic core with an amino group at position 7, an isopropyl substituent at position 2, and a carboxylic acid moiety at position 4.
Properties
IUPAC Name |
7-amino-2-propan-2-yl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c1-3(2)6-10-7-4(9)5(8(14)15)11-13(7)12-6/h3,11H,9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLZKQJPVFESQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C(=N1)C(=C(N2)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591647 | |
| Record name | 7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227610-68-6 | |
| Record name | 7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a suitable diketone or ketoester to form the pyrazole ring.
Introduction of the Triazole Ring: The pyrazole intermediate is then reacted with an azide or a nitrile derivative under conditions that promote the formation of the triazole ring.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of green chemistry principles (e.g., solvent-free conditions, recyclable catalysts) are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The nitro derivatives can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can undergo nucleophilic substitution reactions to form various derivatives, such as amides or sulfonamides.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
Nitro Derivatives: Formed from oxidation of the amino group.
Amides and Sulfonamides: Formed from substitution reactions involving the amino group.
Esters: Formed from esterification of the carboxylic acid group.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitubercular Activity
Recent studies have highlighted the antitubercular potential of compounds related to pyrazolo[1,5-b][1,2,4]triazoles. Specifically, derivatives of 7-amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid have shown promising activity against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis (TB).
A study conducted on pyrazolo derivatives demonstrated that certain analogues exhibited low cytotoxicity while maintaining significant antitubercular activity within macrophages. These compounds were found to operate through mechanisms distinct from traditional TB treatments, indicating a novel approach to combat drug-resistant strains of TB .
Table 1: Antitubercular Activity of Pyrazolo Derivatives
| Compound | MIC (µg/mL) | Cytotoxicity (HepG2) | Mechanism of Action |
|---|---|---|---|
| Compound A | 0.25 | Low | Non-cell wall biosynthesis |
| Compound B | 0.50 | Moderate | Iron homeostasis disruption |
2. Cancer Therapy
The pyrazolo[1,5-b][1,2,4]triazole scaffold has also been investigated for its anticancer properties. Research indicates that modifications to this scaffold can lead to compounds with selective cytotoxic effects on cancer cells while sparing normal cells. The structural variations in these compounds can significantly influence their biological activity and selectivity.
In vitro studies have shown that certain derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of pyrazolo derivatives. Studies have focused on identifying key structural features that enhance biological activity against target pathogens or cancer cells.
Key Findings:
- Substituents on the pyrazolo ring can significantly alter the compound's potency.
- The presence of specific functional groups can enhance solubility and bioavailability.
- Modifications at the 6-carboxylic acid position have been linked to improved interactions with biological targets.
Case Studies
Case Study 1: Antitubercular Screening
A focused library of pyrazolo derivatives was synthesized and screened for antitubercular activity against Mtb strains. The most promising candidates were further evaluated for their cytotoxicity and mechanism of action. Results indicated that certain compounds could inhibit Mtb growth without affecting host cell viability .
Case Study 2: Cancer Cell Line Evaluation
In a separate study evaluating the anticancer potential of these compounds, several analogues were tested against breast and lung cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with some compounds achieving IC50 values in the low micromolar range .
Mechanism of Action
The mechanism of action of 7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Core Heterocycles
The target compound’s pyrazolo[1,5-b][1,2,4]triazole core distinguishes it from pyrazolo-pyrimidine derivatives (e.g., compounds 10c , 10d , and 11 in ), which feature a pyrimidine ring instead of a triazole. Key differences include:
- Synthetic Complexity: Pyrazolo-triazoles often require multi-step syntheses involving cyclization reactions, whereas pyrazolo-pyrimidines can be synthesized via condensation of active methylene compounds with hydrazonoyl bromides or formamide derivatives .
Table 1: Structural Comparison of Selected Analogs
*Note: Molecular formulas for 10c and 10d include "Al" as reported in , though this may reflect a typographical error.
Substituent Effects on Physicochemical Properties
- Azo Groups (10c, 10d) : The presence of chlorophenylazo or tolylazo groups in 10c and 10d introduces extended conjugation and chromophoric properties, as evidenced by their crystalline forms (red/dark red) and higher melting points (260–268°C) . In contrast, the target compound’s carboxylic acid group may enhance aqueous solubility.
Biological Activity
The compound 7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid is a member of the pyrazolo-triazole class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as a phosphodiesterase (PDE) inhibitor.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo-triazole core with an amino group and a carboxylic acid functional group that contribute to its biological activity.
Cytotoxicity Studies
Recent studies have evaluated the anticancer potential of various pyrazolo-triazole derivatives against human cancer cell lines. In one study, compounds were tested against HCT-116 (human colon carcinoma) cells using the MTT assay to determine cell viability. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like Vinblastine.
| Compound | IC50 (μg/mL) | Comparison Drug | IC50 (μg/mL) |
|---|---|---|---|
| This compound | 4.16 | Vinblastine | 3.34 |
This data suggests that the compound has promising anticancer activity and may serve as a lead for further development in cancer therapeutics .
The mechanism by which pyrazolo-triazoles exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation pathways. These compounds may interact with specific cellular targets that regulate cell cycle progression and apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. A study assessed its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
These results indicate moderate antibacterial activity, suggesting potential applications in treating bacterial infections .
Phosphodiesterase Inhibition
Another area of interest is the compound's role as a phosphodiesterase (PDE) inhibitor. PDEs are crucial enzymes involved in regulating intracellular signaling pathways. Inhibitors of PDE4B have been linked to anti-inflammatory effects and are being explored for treating conditions like asthma and chronic obstructive pulmonary disease (COPD).
Inhibition Studies
Research has demonstrated that derivatives of pyrazolo-triazoles can inhibit PDE4B activity effectively. For instance, a derivative structurally related to this compound showed promising results in inhibiting PDE4B with an IC50 value of approximately 10 μM .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via condensation of 5-aminopyrazole derivatives with enaminones or nitromalonaldehyde, followed by cyclization. Key intermediates are characterized using 1H/13C NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity. For example, analogous pyrazolo[1,5-a]pyrimidine derivatives were validated by comparing calculated vs. observed elemental analysis (C, H, N) and spectral data .
Q. How can researchers ensure purity and reproducibility in synthesizing this compound?
- Methodological Answer : Purity is assessed via HPLC (e.g., using C18 columns with UV detection) and elemental analysis. Reproducibility requires strict control of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry). For instance, refluxing in ethanol/water mixtures at 80–90°C for 6–8 hours yielded consistent results in related pyrazolo-triazole syntheses .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data or elemental analysis during characterization?
- Methodological Answer : Discrepancies in elemental analysis (e.g., nitrogen content deviations >0.3%) may arise from incomplete purification or hygroscopic intermediates. Re-crystallization from ethanol/dioxane mixtures and dynamic vapor sorption (DVS) analysis can mitigate moisture interference. Conflicting NMR signals (e.g., aromatic proton splitting) are resolved using 2D-COSY or NOESY to distinguish regioisomers .
Q. How can reaction conditions be optimized to enhance yield while minimizing side products?
- Methodological Answer : Design of Experiments (DoE) frameworks, such as factorial design, optimize variables like temperature, solvent (e.g., PEG-400 for eco-friendly synthesis), and catalyst loading. For example, coupling reactions using bis(pentafluorophenyl) carbonate (BPC) as an activating agent improved yields of pyrazolo[1,5-a]pyrimidines by 15–20% compared to traditional agents .
Q. What advanced analytical techniques validate the compound’s potential as an enzyme inhibitor?
- Methodological Answer : Surface Plasmon Resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinity to target enzymes (e.g., kinases). For pyrazolo-triazole analogs, trifluoromethyl groups enhance hydrophobic interactions, as shown in IC50 assays against cancer-related kinases .
Q. How do researchers benchmark this compound against structurally similar analogs in pharmacological studies?
- Methodological Answer : Comparative molecular field analysis (CoMFA) and docking simulations (e.g., AutoDock Vina) evaluate steric/electronic interactions. For example, replacing a phenyl group with a propan-2-yl moiety in pyrazolo[1,5-a]pyrimidines increased solubility by 30% without compromising activity .
Methodological Considerations
Q. What safety protocols are critical when handling intermediates with azo or nitro groups?
- Answer : Use fume hoods and explosion-proof equipment for reactions involving diazonium salts. Follow OSHA guidelines for nitrosamine risk mitigation (e.g., limiting exposure to <1 ppm). Advanced courses like CHEM 4206 emphasize hazard analysis for reactive intermediates .
Q. How should researchers manage conflicting data from collaborative studies?
- Answer : Implement FAIR data principles (Findable, Accessible, Interoperable, Reusable) using platforms like LabArchives. Discrepancies in spectral interpretations are resolved via blinded re-analysis by independent labs, as demonstrated in multi-institutional pyrazolo-triazole studies .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
